1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F4N2S and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of fluorine and trifluoromethylthio groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-fluoro-3-(trifluoromethylthio)aniline with hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities are explored for drug development and biochemical studies.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets in biological systems. The fluorine and trifluoromethylthio groups enhance its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)hydrazine can be compared with other fluorinated hydrazines and trifluoromethyl-substituted compounds:
1-(2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine hydrochloride: Similar structure but different substitution pattern.
3-(Trifluoromethyl)phenyl isocyanate: Contains a trifluoromethyl group but different functional group (isocyanate).
2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Similar fluorinated aromatic structure but different functional group (alcohol). The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and trifluoromethylthio groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6F4N2S |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
[2-fluoro-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c8-6-4(13-12)2-1-3-5(6)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
YOHOTGYHVWPGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)F)NN |
Origin of Product |
United States |
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